6-Carboxyoxindole
Overview
Description
6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a chemical compound with the molecular formula C₉H₇NO₃. It is a derivative of oxindole, featuring a carboxyl group at the sixth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyoxindole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines followed by oxidation. For instance, starting from 2-nitrobenzaldehyde, a series of reactions including reduction, cyclization, and oxidation can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as copper acetate in the presence of atmospheric oxygen have been employed to facilitate the cyclization and oxidation steps .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxyoxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex oxindole derivatives.
Reduction: Reduction reactions can convert it into different oxindole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted oxindoles and indole derivatives, which can have significant biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Carboxyoxindole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Oxindole: The parent compound of 6-Carboxyoxindole, lacking the carboxyl group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the second position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxyl group at the sixth position allows for unique interactions with biological targets and provides a versatile site for further chemical modifications .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVTJWRBSYRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428451 | |
Record name | 6-Carboxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-09-9, 33495-09-9 | |
Record name | 6-Carboxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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